
2,6-dimethoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-N-methylbenzamide: is a chemical compound with the molecular formula C10H13NO3. Its systematic name reflects its structure: a benzene ring with two methoxy (OCH3) groups at positions 2 and 6, along with an amide functional group (CONHCH3) attached to the benzene ring. The compound’s CAS number is 21864-68-6 .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 2,6-dimethoxy-N-methylbenzamide involves several steps. One common approach is via the reaction of 2,6-dimethoxyaniline with methyl chloroformate (CH3OCOCl) or methyl chloroacetate (CH3COCH2Cl) to form the amide linkage . The reaction proceeds as follows:
2,6-dimethoxyaniline+methyl chloroformate→this compound
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient manufacturing.
Análisis De Reacciones Químicas
Reactivity:
2,6-dimethoxy-N-methylbenzamide: can undergo various chemical reactions due to its functional groups. Some notable reactions include:
Substitution Reactions: The amide functional group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction processes.
Acylation: The amide group can be acylated using acyl chlorides or anhydrides.
Substitution: Reagents like ammonia or primary amines can replace the chlorine atom in the amide group, yielding substituted amides.
Oxidation: Mild oxidants like hydrogen peroxide (HO) can convert the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) can reduce the nitro group to an amine.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-N-methylbenzamide: finds applications in various fields:
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers study its interactions with biological targets.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may be used in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The exact mechanism by which 2,6-dimethoxy-N-methylbenzamide exerts its effects depends on its specific molecular targets. Further research is needed to elucidate these pathways comprehensively.
Comparación Con Compuestos Similares
While 2,6-dimethoxy-N-methylbenzamide is unique due to its specific substitution pattern, other related compounds include:
- 2,3-dimethoxy-N-methylbenzamide
- 3,5-dimethoxy-N-methylbenzamide
- 3,5-dimethoxy-4-methylbenzamide
Propiedades
Número CAS |
21864-68-6 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2,6-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)9-7(13-2)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,11,12) |
Clave InChI |
MHEJRFLROTWAKE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CC=C1OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


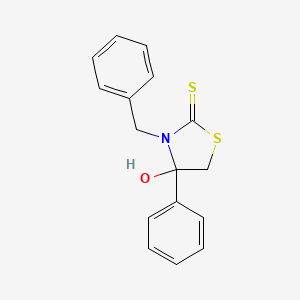
![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)
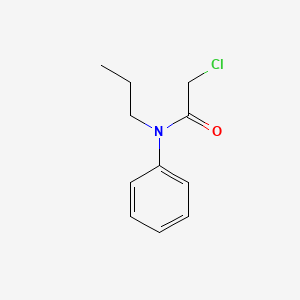
![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)
![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)

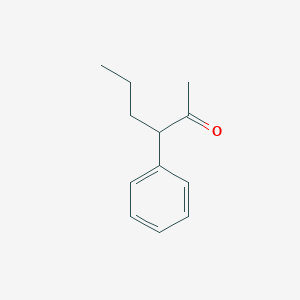
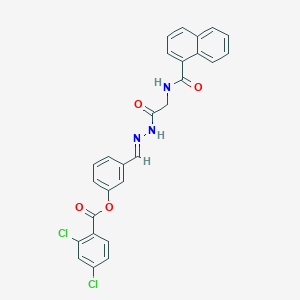
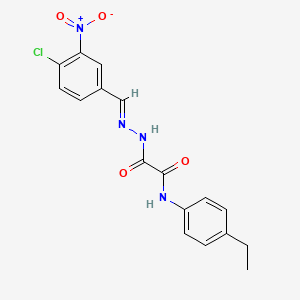
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)
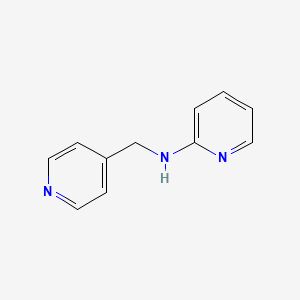
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)
